molecular formula C17H21NO B2477346 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2097898-10-5

1-(4-Cyclopropylidenepiperidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2477346
CAS No.: 2097898-10-5
M. Wt: 255.361
InChI Key: PPHDIKVFHJYNRA-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylidenepiperidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(m-tolyl)ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropylidene Group: The cyclopropylidene group can be introduced via a cyclopropanation reaction.

    Attachment of the Ethanone Moiety: The ethanone group can be attached through a Friedel-Crafts acylation reaction using m-tolyl ethyl ketone as a starting material.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopropylidenepiperidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the m-tolyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(m-tolyl)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylethanone: Similar structure but with a phenyl group instead of an m-tolyl group.

    1-(4-Cyclopropylidenepiperidin-1-yl)-2-(p-tolyl)ethanone: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness

1-(4-Cyclopropylidenepiperidin-1-yl)-2-(m-tolyl)ethanone is unique due to the presence of the m-tolyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-cyclopropylidenepiperidin-1-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13-3-2-4-14(11-13)12-17(19)18-9-7-16(8-10-18)15-5-6-15/h2-4,11H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHDIKVFHJYNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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